

# Technical Support Center: Milvexian Dosage in Renal and Hepatic Impairment Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Milvexian*

Cat. No.: *B3324122*

[Get Quote](#)

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting **milvexian** dosage in preclinical and clinical models of renal or hepatic impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of **milvexian**?

A1: In a clinical study involving participants with moderate to severe renal impairment, a single 60 mg dose of **milvexian** resulted in an increase in overall drug exposure.<sup>[1][2][3]</sup> The maximum concentration (C<sub>max</sub>) of **milvexian** remained similar across all groups, but the area under the curve (AUC) was 41% higher in participants with an eGFR of 30 mL/min/1.73 m<sup>2</sup> and 54% higher in those with an eGFR of 15 mL/min/1.73 m<sup>2</sup> compared to individuals with normal renal function.<sup>[1][2][3]</sup> The half-life of the drug was also prolonged in participants with moderate (18.0 h) and severe (17.7 h) renal impairment compared to those with normal renal function (13.8 h).<sup>[1][2][3]</sup> Despite these changes, the single dose was found to be safe and well-tolerated.<sup>[1][2][3]</sup>

Q2: Is a dose adjustment for **milvexian** required in patients with renal impairment?

A2: While pharmacokinetic data show increased exposure with worsening renal function, studies suggest that **milvexian** has a favorable safety profile in this population.<sup>[1][4]</sup> **Milvexian** has a low renal excretion rate, estimated to be below 20%.<sup>[1][5]</sup> A single 60 mg dose was well-

tolerated in individuals with moderate to severe renal impairment, with no serious adverse or bleeding events reported.[1][2][3] However, for chronic dosing regimens or in patients with end-stage renal disease, the increased exposure should be taken into consideration, and careful monitoring is advised.[1]

Q3: What is the impact of hepatic impairment on the pharmacokinetics of **milvexian**?

A3: A study in participants with mild (Child-Pugh class A) and moderate (Child-Pugh class B) hepatic impairment showed slight increases in the exposure to both total and unbound **milvexian** after a single 60 mg dose.[6] For total **milvexian**, the maximum concentration (C<sub>max</sub>) and the area under the curve (AUC) increased by up to 18%.[6] For unbound **milvexian**, the C<sub>max</sub> increased by up to 40% and the AUC by up to 30%.[6] The drug was well-tolerated in these populations.[6][7][8]

Q4: Is it necessary to adjust the dosage of **milvexian** in patients with hepatic impairment?

A4: Based on the observed pharmacokinetic changes, it is considered unlikely that dose adjustments for **milvexian** will be necessary for patients with mild to moderate hepatic impairment.[6][7][8] **Milvexian** is primarily metabolized by CYP3A4, with minor contributions from CYP3A5.[6] The disposition of the drug involves both metabolism and direct biliary excretion.[6][9] The conducted studies have shown that a single 60 mg dose was safe and well-tolerated in individuals with mild to moderate liver dysfunction.[6][7][8]

## Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of **milvexian** in a renal impairment model.

- Possible Cause 1: Severity of renal impairment.
  - Troubleshooting: Confirm the estimated glomerular filtration rate (eGFR) or creatinine clearance (CrCl) of the experimental subjects. Increased **milvexian** exposure is correlated with the severity of renal impairment.[1][2][3]
- Possible Cause 2: Concomitant medications.
  - Troubleshooting: **Milvexian** is metabolized by CYP3A4/5 and is a substrate of P-gp.[10] Co-administration of strong inhibitors of these pathways could increase **milvexian**

exposure. Review all co-administered drugs for potential interactions.

- Possible Cause 3: Assay variability.
  - Troubleshooting: Ensure that the bioanalytical method for quantifying **milvexian** is validated and that sample collection and processing have been performed correctly.

Issue: Inconsistent pharmacokinetic results in a hepatic impairment study.

- Possible Cause 1: Variability in hepatic function.
  - Troubleshooting: The Child-Pugh score is a key determinant of hepatic function.[\[11\]](#) Ensure that subjects are accurately stratified based on their Child-Pugh classification. Liver disease can be heterogeneous, leading to variability in drug metabolism even within the same classification.[\[12\]](#)
- Possible Cause 2: Altered protein binding.
  - Troubleshooting: Hepatic impairment can lead to changes in plasma protein concentrations, which may affect the unbound, active fraction of **milvexian**.[\[13\]](#) Consider measuring both total and unbound drug concentrations.
- Possible Cause 3: Food effects.
  - Troubleshooting: The presence of food can increase the bioavailability of **milvexian**.[\[5\]](#) Standardize feeding protocols across all study groups to minimize this source of variability.

## Data Presentation

Table 1: Pharmacokinetic Parameters of **Milvexian** in Renal Impairment

Parameter	Normal Renal Function (eGFR $\geq$ 90 mL/min/1.73 m <sup>2</sup> )	Moderate Renal Impairment (eGFR 30 to $\leq$ 59 mL/min/1.73 m <sup>2</sup> )	Severe Renal Impairment (eGFR $<$ 30 mL/min/1.73 m <sup>2</sup> )
C <sub>max</sub>	Similar across groups	Similar across groups	Similar across groups
AUC Increase	-	41% (at eGFR 30)	54% (at eGFR 15)
T <sub>max</sub> (median)	4.5 - 5.0 h	4.5 - 5.0 h	4.5 - 5.0 h
Half-life (t <sub>1/2</sub> )	13.8 h	18.0 h	17.7 h
Data from a single 60 mg dose study. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>			

Table 2: Pharmacokinetic Parameters of **Milvexian** in Hepatic Impairment

Parameter	Normal Hepatic Function	Mild Hepatic Impairment (Child-Pugh A)	Moderate Hepatic Impairment (Child-Pugh B)
Total Milvexian C <sub>max</sub> Increase	-	Up to 18%	Up to 18%
Total Milvexian AUC Increase	-	Up to 18%	Up to 18%
Unbound Milvexian C <sub>max</sub> Increase	-	Up to 40%	Up to 40%
Unbound Milvexian AUC Increase	-	Up to 30%	Up to 30%
T <sub>max</sub> (median)	2.0 - 4.0 h	2.0 - 4.0 h	2.0 - 4.0 h
Half-life (t <sub>1/2</sub> )	11.9 - 15.0 h	11.9 - 15.0 h	11.9 - 15.0 h
Data from a single 60 mg dose study. <a href="#">[6]</a>			

## Experimental Protocols

### Renal Impairment Study Methodology

This was an open-label, parallel-group study.[\[1\]](#)[\[3\]](#)

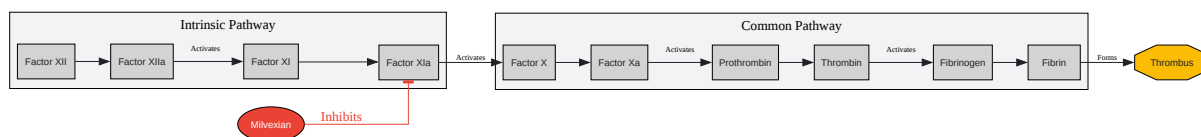
- **Participants:** The study enrolled participants into three groups based on their estimated glomerular filtration rate (eGFR): normal renal function (eGFR  $\geq 90$  mL/min/1.73 m<sup>2</sup>), moderate renal impairment (eGFR  $\geq 30$  to  $\leq 59$  mL/min/1.73 m<sup>2</sup>), and severe renal impairment (eGFR  $< 30$  mL/min/1.73 m<sup>2</sup>).[\[1\]](#)[\[3\]](#)
- **Dosing:** All participants received a single oral 60 mg dose of **milvexian** following a standard meal.[\[1\]](#)
- **Pharmacokinetic Sampling:** Blood samples were collected at predefined time points to determine the plasma concentrations of **milvexian**.
- **Analysis:** Pharmacokinetic parameters such as C<sub>max</sub>, AUC, T<sub>max</sub>, and half-life were calculated and compared between the groups. A regression analysis was performed to evaluate the relationship between **milvexian** exposure and eGFR.[\[1\]](#)[\[3\]](#)

### Hepatic Impairment Study Methodology

This was an open-label study.[\[6\]](#)[\[7\]](#)[\[8\]](#)

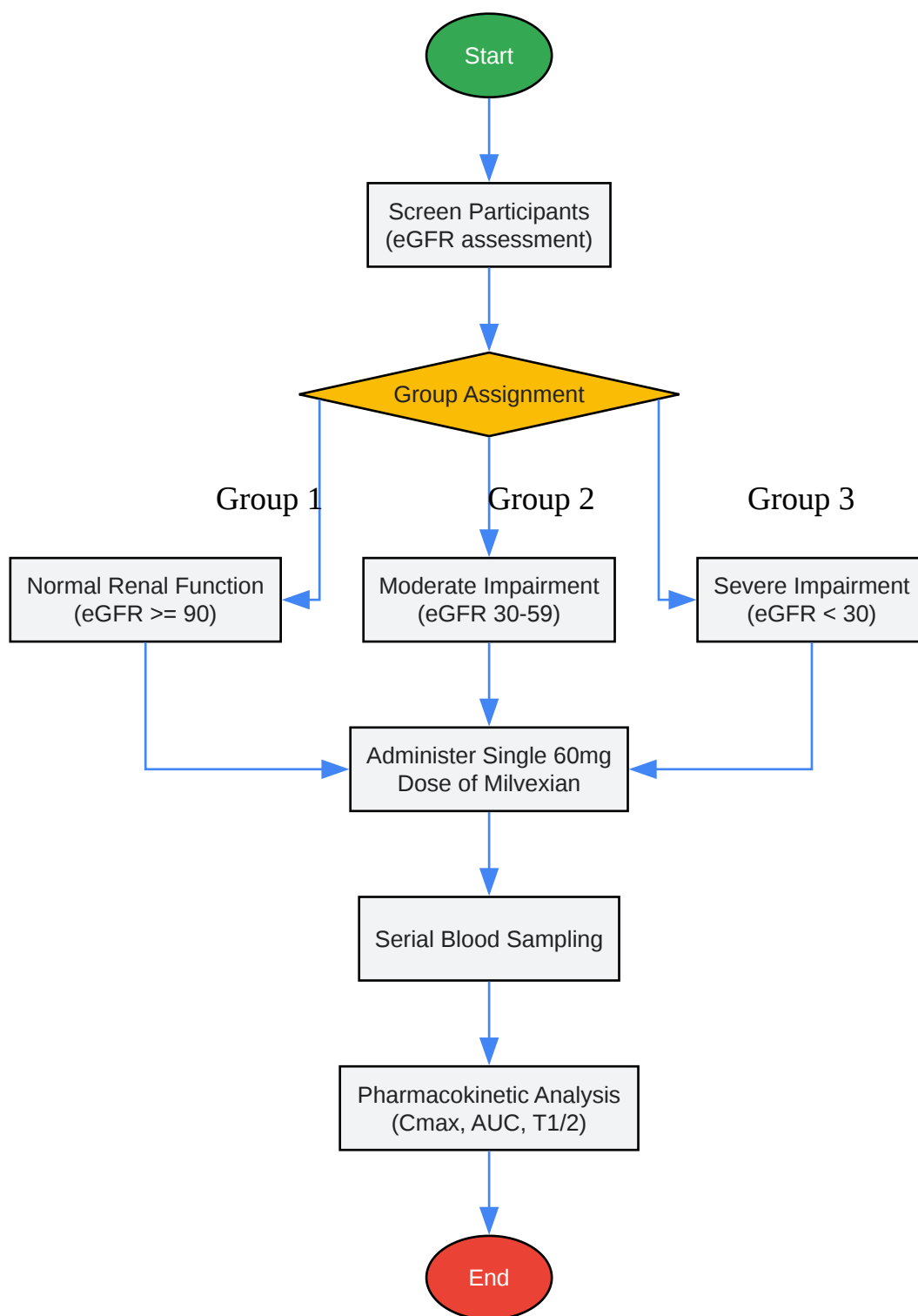
- **Participants:** The study included participants with mild hepatic impairment (Child-Pugh class A), moderate hepatic impairment (Child-Pugh class B), and healthy participants with normal hepatic function.[\[6\]](#)[\[7\]](#)[\[8\]](#) Healthy participants were matched to those with hepatic impairment by body weight, age, and sex.[\[7\]](#)[\[8\]](#)
- **Dosing:** A single 60 mg dose of **milvexian** was administered to all participants.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Pharmacokinetic Sampling:** Serial blood samples were collected to measure both total and unbound plasma concentrations of **milvexian**.
- **Analysis:** Pharmacokinetic parameters were determined, and an analysis of variance was performed on the log-transformed exposure parameters.[\[7\]](#)[\[8\]](#)

## Visualizations



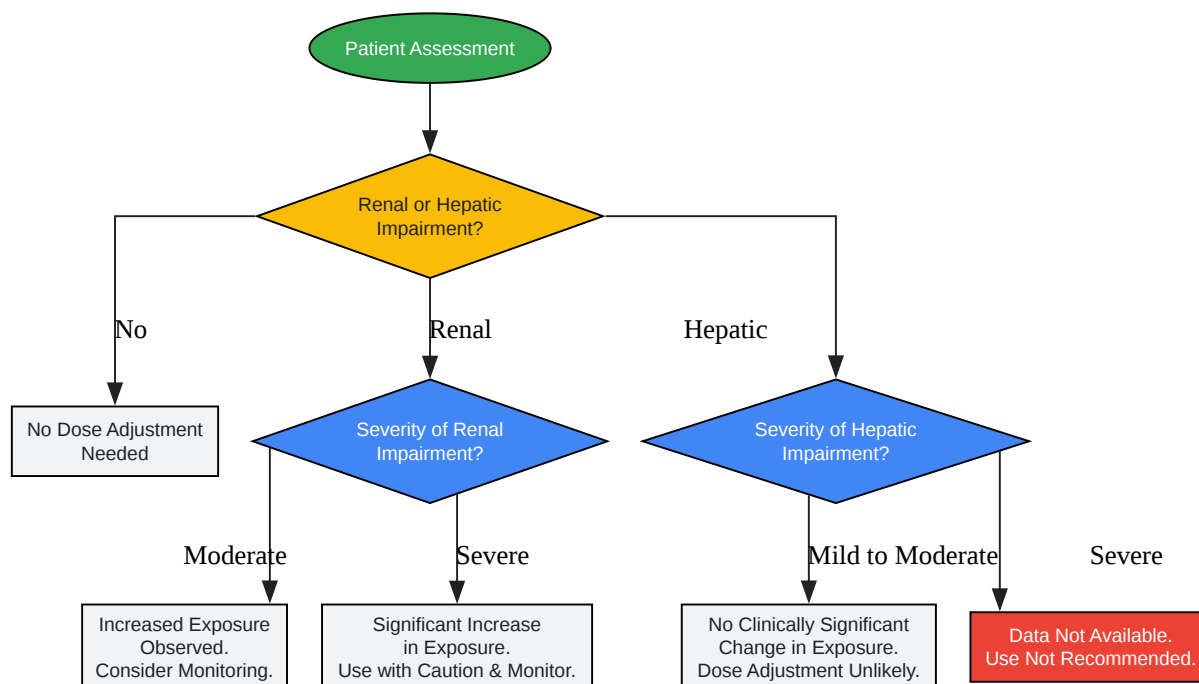
[Click to download full resolution via product page](#)

Caption: **Milvexian's** mechanism of action in the coagulation cascade.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing **milvexian** in renal impairment models.



[Click to download full resolution via product page](#)

Caption: Logical framework for **milvexian** dose adjustment consideration.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Single-Dose Pharmacokinetics of Milvexian in Participants with Normal Renal Function and Participants with Moderate or Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Single-Dose Pharmacokinetics of Milvexian in Participants with Normal Renal Function and Participants with Moderate or Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Dose Pharmacokinetics of Milvexian in Participants with Mild or Moderate Hepatic Impairment Compared with Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Dose Pharmacokinetics of Milvexian in Participants with Mild or Moderate Hepatic Impairment Compared with Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. wolterskluwer.com [wolterskluwer.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Milvexian Dosage in Renal and Hepatic Impairment Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#adjusting-milvexian-dosage-in-models-of-renal-or-hepatic-impairment]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)